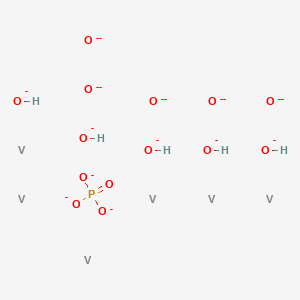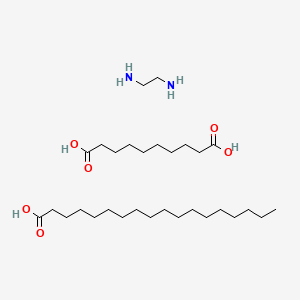
4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Vue d'ensemble
Description
4-Methylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside, commonly known as 4MPG, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of glucose and has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and molecular biology.
Applications De Recherche Scientifique
4MPG has been extensively used in scientific research due to its ability to mimic the structure of certain glycoproteins found in biological systems. This compound has been used as a substrate for various enzymes involved in glycosylation, including glycosyltransferases and glycosidases. Additionally, 4MPG has been used as a tool for studying the mechanism of action of certain drugs and toxins that affect glycosylation pathways.
Mécanisme D'action
The mechanism of action of 4MPG involves its ability to act as a substrate for glycosylation enzymes. When 4MPG is incorporated into a glycoprotein, it can affect the protein's structure and function, leading to changes in its biochemical and physiological properties. Additionally, 4MPG has been shown to inhibit the activity of certain glycosidases, which can lead to the accumulation of certain glycoproteins in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4MPG are diverse and depend on the specific system being studied. In general, 4MPG has been found to affect the structure and function of glycoproteins, leading to changes in cell signaling, adhesion, and immune function. Additionally, 4MPG has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4MPG in lab experiments is its ability to mimic the structure of certain glycoproteins found in biological systems. This allows researchers to study the effects of glycosylation on protein structure and function in a controlled environment. Additionally, 4MPG is relatively easy to synthesize and purify, making it readily available for use in research.
However, there are also limitations to using 4MPG in lab experiments. One limitation is that 4MPG may not fully mimic the structure of certain glycoproteins found in vivo, leading to potential differences in the observed effects. Additionally, the use of 4MPG may not accurately reflect the complex nature of glycosylation pathways in biological systems, which can involve multiple enzymes and substrates.
Orientations Futures
There are several future directions for research involving 4MPG. One potential area of study is the development of new glycosylation inhibitors based on the structure of 4MPG. Additionally, 4MPG could be used as a tool for studying the effects of glycosylation on the function of specific proteins involved in disease pathways. Finally, the use of 4MPG in combination with other glycosylation inhibitors could lead to the development of new therapeutic strategies for diseases such as cancer and inflammatory disorders.
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-8-3-5-10(6-4-8)21-15-12(16-9(2)18)14(20)13(19)11(7-17)22-15/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMQIFNHFQBSND-KJWHEZOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427745 | |
| Record name | AC1OEKLP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide | |
CAS RN |
35694-99-6 | |
| Record name | AC1OEKLP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Benzo[a]pyrene-7-d](/img/structure/B1624090.png)

![Methyl 3-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propanoate](/img/structure/B1624097.png)



![3-[1-(3-Phenylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B1624102.png)